7-nitro-2H-1,3-benzodioxole-5-carboxylic acid

Description

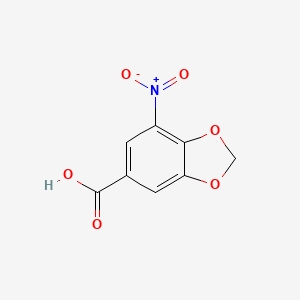

7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid is a nitro-substituted derivative of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). The compound features a benzodioxole core (a fused benzene ring with two adjacent oxygen atoms forming a dioxole ring) substituted with a carboxylic acid group at the 5-position and a nitro (-NO₂) group at the 7-position. Its molecular formula is C₈H₅NO₆, with a molecular weight of 227.13 g/mol.

Properties

IUPAC Name |

7-nitro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-8(11)4-1-5(9(12)13)7-6(2-4)14-3-15-7/h1-2H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXGHFHZVBDAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Ester Protection for Regioselective Nitration

A common approach involves protecting the carboxylic acid as a methyl ester to modulate electronic effects. The ester group (-COOR) is less deactivating than the free acid (-COOH), allowing nitration to proceed under milder conditions.

Procedure :

- Methyl ester formation : Treat 1,3-benzodioxole-5-carboxylic acid with methanol and catalytic sulfuric acid to yield methyl 1,3-benzodioxole-5-carboxylate.

- Nitration : React the ester with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The ester directs nitration to position 7 via meta-directing effects, yielding methyl 7-nitro-1,3-benzodioxole-5-carboxylate.

- Deprotection : Hydrolyze the ester with aqueous potassium hydroxide (KOH) to regenerate the carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ester formation | MeOH, H₂SO₄, reflux, 4 h | 92% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 55% | |

| Deprotection | 2M KOH, 60°C, 1.5 h | 85% |

Bulky Substituent-Assisted Nitration

Introducing bulky groups at strategic positions can sterically hinder undesired nitration sites. For example, tert-butyl groups at position 2 of the benzodioxole ring force nitration to occur at position 7.

Procedure :

- Synthesis of 2-tert-butyl-1,3-benzodioxole-5-carboxylate : React catechol with tert-butyl bromide and potassium carbonate, followed by carboxylation at position 5 using CO₂ under pressure.

- Nitration : Treat the tert-butyl-protected intermediate with acetyl nitrate (AcONO₂) at −10°C to achieve >90% regioselectivity for position 7.

Multi-Step Synthesis from Functionalized Catechols

Nitro-Group Introduction Prior to Dioxole Ring Formation

This method avoids competing directing effects by pre-installing the nitro group on a catechol precursor.

Procedure :

- Nitration of 4,5-dihydroxybenzoic acid : Nitrate 4,5-dihydroxybenzoic acid using HNO₃/H₂SO₄ to yield 4,5-dihydroxy-7-nitrobenzoic acid.

- Dioxole ring closure : React the dihydroxy intermediate with dibromomethane (CH₂Br₂) in dimethyl sulfoxide (DMSO) with potassium bicarbonate (KHCO₃) at 60°C.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | 60% | |

| Ring closure | CH₂Br₂, KHCO₃, DMSO, 60°C, 1.5 h | 55% |

Resolution of Enantiomers via Chiral Chromatography

Asymmetric synthesis of 7-nitro derivatives is achievable using chiral stationary-phase HPLC. For example, 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylate derivatives resolved with Chiralpak® AD-H columns yield enantiomerically pure precursors (>99% ee), which are subsequently nitrated and deprotected.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility:

- Continuous nitration reactors : Mix methyl 1,3-benzodioxole-5-carboxylate with HNO₃/H₂SO₄ in a jacketed reactor at 5°C, with real-time monitoring to minimize byproducts.

- Catalytic hydrogenation for byproduct reduction : Use palladium on carbon (Pd/C) to reduce undesired dinitro compounds.

Analytical Characterization and Quality Control

Critical analytical data for validating synthesis success:

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Methanol and sulfuric acid for esterification.

Major Products Formed:

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 7-amino-2H-1,3-benzodioxole-5-carboxylic acid.

Substitution: Formation of methyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate.

Scientific Research Applications

7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving nitroaromatic compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 7-nitro-2H-1,3-benzodioxole-5-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Bromine substituents (e.g., 6-Br analog) add steric bulk and may influence reactivity in cross-coupling reactions . Electron-Donating Groups (OCH₃): Methoxy substituents (e.g., 7-OCH₃) can alter electronic distribution, improving solubility and modulating biological activity . Fluorine Substituents (F₂): The 2,2-difluoro analog exhibits a higher melting point (178°C), likely due to increased molecular symmetry and intermolecular interactions .

Biological Activity

7-Nitro-2H-1,3-benzodioxole-5-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is characterized by a nitro group and a carboxylic acid functional group attached to a benzodioxole core. This unique structure contributes to its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an enzyme inhibitor and potential therapeutic agent. Key areas of investigation include:

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly against glutathione S-transferases (GSTs). GSTs are crucial in detoxifying harmful compounds in the body. The interaction with GSTs can lead to apoptosis in tumor cells, making this compound a candidate for anticancer therapy .

2. Antimicrobial Activity

this compound has shown promising antimicrobial properties , with studies indicating efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

3. Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. For instance, submicromolar concentrations have been shown to trigger apoptotic pathways in human tumor cells .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects such as enzyme inhibition and apoptosis induction.

Research Findings and Case Studies

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Parent compound without nitro and carboxylic groups | Limited biological activity |

| 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | Methoxy group instead of nitro | Reduced enzyme inhibition compared to nitro derivative |

| 6-Nitro-1,3-benzodioxole-5-carboxylic acid | Nitro at the 6th position | Different reactivity profile; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.